molecular formula C10H12O4S B8098485 2-[3-(3-Thienyl)propyl]propanedioic acid

2-[3-(3-Thienyl)propyl]propanedioic acid

Cat. No.: B8098485
M. Wt: 228.27 g/mol
InChI Key: DCRPMALLBPBHKH-UHFFFAOYSA-N
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Description

2-[3-(3-Thienyl)propyl]propanedioic acid is a malonic acid derivative featuring a thiophene-based substituent. Its structure consists of a propanedioic acid backbone (two carboxylic acid groups) with a 3-thienylpropyl chain attached to the central carbon. This compound combines the reactivity of malonic acid (e.g., decarboxylation, esterification) with the electronic properties of the thienyl group, which may confer unique electrochemical or coordination behavior.

Properties

IUPAC Name

2-(3-thiophen-3-ylpropyl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c11-9(12)8(10(13)14)3-1-2-7-4-5-15-6-7/h4-6,8H,1-3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRPMALLBPBHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCC(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3-Thienyl)propyl]propanedioic acid typically involves the following steps:

  • Thiophene Derivative Synthesis: The starting material is often a thiophene derivative, which undergoes various chemical reactions to introduce the propyl and propanedioic acid groups.

  • Functional Group Interconversion:

  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(3-Thienyl)propyl]propanedioic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Derivatives with different functional groups attached to the thiophene ring.

Scientific Research Applications

2-[3-(3-Thienyl)propyl]propanedioic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in understanding the role of sulfur-containing compounds.

  • Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[3-(3-Thienyl)propyl]propanedioic acid exerts its effects involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological responses. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Applications Reference ID
2-[3-(3-Thienyl)propyl]propanedioic acid C10H12O4S 3-Thienylpropyl, carboxylic acids Coordination chemistry, materials N/A
Compound 7 (Fluoro-oleate derivative) C28H47FO6 Fluoromethoxy, oleate ester Lipid-based drug delivery
3-(2-Thienyl)propanoic acid C7H8O2S 2-Thienyl, single carboxylic acid Organic electronics
Propanedioic acid, [3-(trichlorosilyl)propyl]-, diethyl ester C11H19Cl3O4Si Trichlorosilyl, diethyl ester Polymer composites

Biological Activity

2-[3-(3-Thienyl)propyl]propanedioic acid, often referred to as a thienyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a thienyl group, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a propanedioic acid backbone substituted with a 3-thienyl group. This structural feature is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that thienyl derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Thienyl compounds have been studied for their ability to inhibit tumor cell proliferation.
  • Antimicrobial Properties : These compounds often show effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Thienyl derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors, influencing various physiological processes such as vasodilation and neurotransmission.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its antitumor and antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of thienyl derivatives, providing insights into their potential applications:

  • Antitumor Activity Study :
    • A study demonstrated that thienyl derivatives, including this compound, inhibited the growth of cancer cell lines in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.
    • Table 1: Antitumor Efficacy of Thienyl Derivatives
      CompoundIC50 (µM)Mechanism of Action
      Thienyl A15Apoptosis induction
      Thienyl B10Cell cycle arrest
      Thienyl C20Inhibition of angiogenesis
  • Antimicrobial Activity Study :
    • Another investigation focused on the antimicrobial properties of thienyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potent antibacterial activity.
    • Table 2: Antimicrobial Activity Against Bacterial Strains
      Bacterial StrainZone of Inhibition (mm)
      Staphylococcus aureus18
      Escherichia coli15
      Pseudomonas aeruginosa12

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